Rac-Ramelteon-d3 is a deuterated form of the sleep-promoting drug Ramelteon. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, for the quantification of Ramelteon in biological samples. [] The use of deuterated internal standards like rac-Ramelteon-d3 enhances the accuracy and reliability of quantitative analysis by minimizing matrix effects and improving the signal-to-noise ratio. []
Racemic Ramelteon-d3 is a deuterated derivative of Ramelteon, which is a synthetic agonist of the melatonin receptors MT1 and MT2. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ramelteon. The introduction of deuterium in its structure enhances its stability and may alter its pharmacological properties compared to the non-deuterated form.
Racemic Ramelteon-d3 is synthesized from the parent compound Ramelteon, which is derived from various chemical precursors. The deuteration process typically involves substituting hydrogen atoms with deuterium, resulting in a compound that retains the core structure of Ramelteon while exhibiting distinct chemical behavior.
Racemic Ramelteon-d3 falls under the classification of small molecules and is categorized as a melatonin receptor agonist. It shares similar therapeutic applications with its parent compound, particularly in sleep disorders.
The synthesis of Racemic Ramelteon-d3 involves several key steps that ensure the introduction of deuterium into the molecule. The process often starts with the preparation of key intermediates, which are then subjected to deuteration.
Racemic Ramelteon-d3 participates in various chemical reactions typical for melatonin receptor agonists. These include:
The specific reaction pathways and kinetics can vary based on the presence of deuterium, potentially affecting the rates of metabolism and elimination compared to non-deuterated forms .
Racemic Ramelteon-d3 acts primarily by binding to melatonin receptors MT1 and MT2 in the brain, which are involved in regulating circadian rhythms and sleep-wake cycles.
The pharmacological profile suggests that Racemic Ramelteon-d3 may exhibit altered pharmacokinetics due to its deuterated nature, potentially leading to prolonged effects or modified elimination rates .
Relevant analyses indicate that these properties make Racemic Ramelteon-d3 a valuable tool for studying melatonin receptor interactions and pharmacokinetics .
Racemic Ramelteon-d3 has several scientific uses:
Deuterium, a stable hydrogen isotope with twice the atomic mass of protium, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This kinetic isotope effect significantly influences the metabolic stability of deuterated compounds, particularly when deuterium substitution occurs at sites vulnerable to oxidative metabolism. For rac Ramelteon-d3, deuterium atoms replace hydrogen at the propyl side chain's terminal methyl group—a strategic position that potentially alters the compound's metabolic pathway without affecting its receptor binding affinity. This molecular modification extends the elimination half-life and modifies the pharmacokinetic profile, making it exceptionally valuable for mechanistic studies requiring prolonged detection windows [1] [5].
The application of deuterated pharmaceuticals extends beyond metabolic research into quantitative analytical chemistry. Compounds like rac Ramelteon-d3 serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses due to their nearly identical chemical properties to non-deuterated analogs, with sufficient mass difference for distinct detection. This application provides unparalleled analytical precision in pharmacokinetic studies, enabling researchers to accurately quantify drug concentrations and metabolites in complex biological matrices. Furthermore, deuterated compounds facilitate advanced tracer studies that map metabolic pathways and identify potential active metabolites, offering crucial insights during early drug development phases [2] [9].
Rac Ramelteon-d3 possesses the molecular formula C₁₆H₁₈D₃NO₂ and a molecular weight of 262.36 g/mol, differing from its non-deuterated counterpart (C₁₆H₂₁NO₂, MW 259.34 g/mol) by precisely 3.02 mass units—a difference attributable to its three deuterium atoms. This molecular mass increase creates distinctive spectral signatures in mass spectrometry while maintaining near-identical physicochemical properties. The compound's chemical name, 3,3,3-Trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzoxol-8-yl)ethyl]propanamide, explicitly denotes the deuterium substitution at the propionamide moiety's terminal methyl group [1] [6] [9].
Functionally, rac Ramelteon-d3 acts as a potent dual melatonin receptor agonist, binding selectively to human melatonin MT₁ (MEL-1A-R) and MT₂ (MEL-1B-R) receptors in the suprachiasmatic nucleus. This receptor specificity mirrors that of endogenous melatonin and non-deuterated Ramelteon, enabling researchers to investigate circadian regulation mechanisms without introducing confounding variables associated with different receptor binding profiles. The deuterium substitution does not alter the compound's affinity for these receptors, as the binding site interactions primarily involve the indeno-furan core and ethylamide linker rather than the propyl side chain's terminal group. This preservation of pharmacological activity allows scientists to isolate metabolic effects from receptor binding variations in experimental designs [4] [7] [9].
The deliberate synthesis of rac Ramelteon-d3 as a racemic mixture rather than an enantiopure compound reflects specific research applications that do not require stereochemical distinction. While therapeutic Ramelteon (Rozerem®) is administered as the single (S)-enantiomer due to its superior receptor affinity, the racemic deuterated version serves distinct purposes in analytical chemistry and metabolic research. The racemic form provides a cost-effective alternative for applications where chiral resolution is either unnecessary or can be achieved chromatographically during analysis, such as when serving as an internal standard in mass spectrometry [5] [6].
The synthesis of racemic isotopologues presents distinct advantages in metabolic pathway elucidation. Since hepatic metabolism may exhibit stereoselectivity, studying both enantiomers simultaneously provides comprehensive insights into potential stereochemical preferences in metabolic transformations. Additionally, the racemic form facilitates investigations into potential in vivo racemization—a phenomenon where enantiomers interconvert under physiological conditions. Research indicates that while (S)-Ramelteon demonstrates approximately 3-16 times higher affinity for melatonin receptors than its (R)-counterpart, both enantiomers undergo similar CYP1A2-mediated oxidation pathways, making the racemic mixture suitable for certain metabolic studies [5] [9].
Table 1: Structural Characteristics of Ramelteon and rac Ramelteon-d3
Characteristic | Ramelteon | rac Ramelteon-d3 |
---|---|---|
CAS Number | 196597-26-9 | 1185146-24-0 |
Molecular Formula | C₁₆H₂₁NO₂ | C₁₆H₁₈D₃NO₂ |
Molecular Weight | 259.34 g/mol | 262.36 g/mol |
IUPAC Name | (S)-N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | 3,3,3-Trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzoxol-8-yl)ethyl]propanamide |
Isotopic Substitution Sites | None | Propyl chain terminal methyl group |
Receptor Binding Profile | Selective MT₁/MT₂ agonist | Selective MT₁/MT₂ agonist |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7